molecular formula C20H23N3 B3008189 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887215-61-4

2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B3008189
CAS No.: 887215-61-4
M. Wt: 305.425
InChI Key: REOZKCMBURHRGF-UHFFFAOYSA-N
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Description

2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a piperidine ring substituted with a 2-methylbenzyl group and a benzimidazole moiety

Mechanism of Action

Target of Action

It’s worth noting that both piperidine and benzimidazole moieties are present in numerous pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds containing piperidine and benzimidazole moieties have been associated with various biological activities

Biochemical Pathways

Piperidine and benzimidazole derivatives have been associated with a variety of biological activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

Compounds containing piperidine and benzimidazole moieties have been associated with various biological activities , suggesting a range of potential effects

Biochemical Analysis

Biochemical Properties

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it is plausible that 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may have similar temporal effects, including impacts on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may have similar dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels.

Transport and Distribution

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may interact with various transporters or binding proteins, influencing its localization or accumulation.

Subcellular Localization

It is known that imidazole derivatives can inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that this compound may have similar effects on its subcellular localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, which is then functionalized with a 2-methylbenzyl group. The benzimidazole moiety is introduced in a subsequent step. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-methylbenzyl)piperidin-4-yl]methylamine
  • **1-(4-fluorobenzyl)piperidin-4-yl]methanol
  • **1-(3,4-dichlorobenzyl)piperidin-4-yl]methanol

Uniqueness

2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the benzimidazole moiety may confer additional stability or reactivity, making it suitable for specific applications that other compounds cannot fulfill.

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-15-6-2-3-7-17(15)14-23-12-10-16(11-13-23)20-21-18-8-4-5-9-19(18)22-20/h2-9,16H,10-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOZKCMBURHRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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